3-Methoxypentane-2,4-dione

Overview

Description

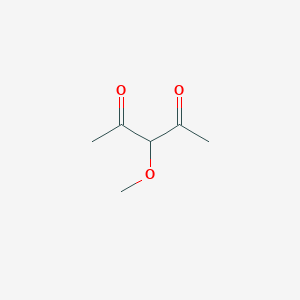

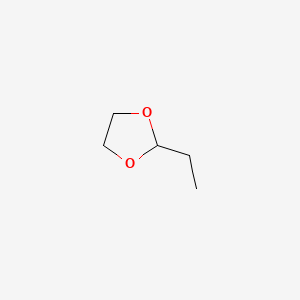

3-Methoxypentane-2,4-dione is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10O3/c1-4(7)6(9-3)5(2)8/h6H,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

1. Molecular Structure and Vibrational Analysis

3-Methoxypentane-2,4-dione and its derivatives have been the subject of extensive research focusing on their molecular structure and vibrational characteristics. Studies using Density Functional Theory (DFT) calculations have explored the optimized geometry, IR and Raman frequencies, and intensities of these compounds. Investigations into their hydrogen bond strength, electron delocalization, and comparison with parent compounds like acetylacetone have been a key area of research (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

2. Structural and Thermal Properties

The structural and thermal properties of various derivatives of this compound have been explored. Research on cyano-substituted azoderivatives of β-diketones, including compounds derived from this compound, has revealed insights into their characterization, stability, and phase transition temperatures (Mahmudov et al., 2011).

3. Synthesis and Characterization of Schiff Bases

The synthesis and characterization of Schiff bases derived from this compound have been studied, focusing on their molecular and crystal structures. The formation of hydrogen-bonded dimers in these compounds has been a significant finding, offering insights into their chemical behavior and potential applications (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

4. Catalysis and Chemical Reactions

Studies on the use of this compound derivatives in catalyzing chemical reactions have been conducted. These include reactions involving CO/ethene, where the compound's ability to facilitate increased chain growth and product formation has been observed (Robertson et al., 2001).

5. Corrosion Inhibition

Research into the inhibition of copper corrosion in acidic solutions by derivatives of this compound has shown their effectiveness as cathodic inhibitors. These studies have examined how these compounds form protective films on copper surfaces, thus preventing corrosion in harsh environments (Fiala et al., 2007).

6. Tautomeric and Spectroscopic Studies

The tautomeric and spectroscopic properties of this compound derivatives have been analyzed. This includes studies on the structural and tautomeric characteristics using various spectroscopic methods and quantum-chemical calculations, revealing valuable information about the compound's stability and reactivity (Maharramov et al., 2010).

Safety and Hazards

The safety information for 3-Methoxypentane-2,4-dione indicates that it has the GHS07 pictogram . The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name |

3-methoxypentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)6(9-3)5(2)8/h6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQOSAYPQWXJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554606 | |

| Record name | 3-Methoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26213-42-3 | |

| Record name | 3-Methoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)

![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)

![6-Chrysen-6-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B3050407.png)

![2-(Hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B3050416.png)